4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core integrated with a piperazine ring, which is further substituted with a fluoroethyl group. This compound is noteworthy for its potential pharmacological properties, particularly in medicinal chemistry, where it may serve as a lead compound for drug development targeting various diseases, including cancer.
The compound can be sourced from chemical suppliers and research institutions that specialize in synthetic organic chemistry. It has been cataloged in various chemical databases and is available for purchase from suppliers like BenchChem.
4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine falls under the category of heterocyclic compounds, specifically within the pyrimidine derivatives. Its unique structural features classify it as a potential kinase inhibitor, making it relevant in pharmacological studies.
The synthesis of 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine typically involves cyclization reactions of thiophene derivatives. A common synthetic route includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones. This method allows for the introduction of the piperazine moiety through subsequent reactions involving suitable reagents.
The synthesis may involve several steps:
The compound has a molecular formula of and a molecular weight of approximately 295.39 g/mol. Its structure includes a thieno[3,2-d]pyrimidine ring system and a piperazine substituent.
4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.
The mechanism of action for 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine primarily revolves around its ability to inhibit specific protein kinases involved in cellular signaling pathways. This inhibition can disrupt cancer cell proliferation and survival pathways, making it a candidate for therapeutic applications in oncology.
Studies have shown that compounds with similar structures can exhibit potent inhibitory effects on kinases with IC50 values in the nanomolar range, indicating strong binding affinity to target proteins .
The compound's physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm its structural integrity and purity.
4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine has several applications in scientific research:
The compound's potential as an effective kinase inhibitor positions it as an important candidate in drug discovery efforts aimed at treating various cancers and other diseases linked to dysregulated kinase activity.
Thieno[3,2-d]pyrimidine represents a privileged heterocyclic scaffold in modern drug discovery due to its structural resemblance to purine nucleobases and versatile pharmacological profiles. As a fused bicyclic system, it incorporates a pyrimidine ring annulated with a thiophene moiety at the [3,2-d] position, conferring optimal geometry for interaction with diverse biological targets. This scaffold exhibits remarkable synthetic flexibility, allowing strategic substitutions at multiple positions (C-2, C-4, C-6, and C-7) that profoundly influence target selectivity, potency, and pharmacokinetic behavior. The incorporation of thieno[3,2-d]pyrimidine cores into drug candidates spans therapeutic areas including oncology, infectious diseases, and central nervous system disorders, underpinned by its ability to mimic adenine interactions within enzymatic active sites while offering enhanced metabolic stability compared to purine-based structures [1] [4] .
Thieno[3,2-d]pyrimidine derivatives have emerged as critical pharmacophores in designing inhibitors targeting disease-relevant kinases and receptors. Their planar, electron-rich structure facilitates π-π stacking interactions within hydrophobic binding pockets, while nitrogen atoms act as hydrogen bond acceptors, crucial for high-affinity target engagement. Notable examples include Sufugolix (TAK-013), a thieno[2,3-d]pyrimidine derivative acting as a gonadotropin-releasing hormone receptor (GnRHR) antagonist with picomolar potency (IC~50~ = 0.06 nM), developed for endometriosis and prostate cancer [4]. Similarly, Olmutinib (Olita™), a thieno[3,2-d]pyrimidine-based epidermal growth factor receptor (EGFR) inhibitor, received approval for non-small cell lung cancer treatment, exploiting the scaffold's ability to occupy the ATP-binding site while overcoming T790M resistance mutations [4]. Structure-activity relationship (SAR) studies consistently demonstrate that C-4 modifications, particularly with nitrogen-containing heterocycles like piperazine, dramatically enhance potency and selectivity against kinases such as FGFR1, VEGFR-2, and FLT3 [1] [4] . For instance, systematic optimization of C-4 substituents on thieno[3,2-d]pyrimidine cores yielded FLT3 inhibitors with nanomolar activity against acute myeloid leukemia cells, where solubility and kinase selectivity were fine-tuned through substitutions at the piperazine nitrogen [4].
Table 1: Selected Thieno[3,2-d]pyrimidine Derivatives in Development or Clinical Use
Compound Name | Biological Target | Therapeutic Area | Key Structural Feature | Potency (IC~50~/K~d~) |
---|---|---|---|---|
Sufugolix (TAK-013) | GnRH Receptor | Prostate Cancer/Endometriosis | Thieno[2,3-d]pyrimidine core | 0.06 nM |
Olmutinib | EGFR (T790M mutant) | Non-Small Cell Lung Cancer | Thieno[3,2-d]pyrimidine at C-6 | Low nanomolar range |
GDC-0941 (Analog) | PI3Kα/δ | Oncology | Morpholinopropyl at C-4 | 3 nM (PI3Kα) |
PRX-08066 | 5-HT~2B~ Receptor | Pulmonary Hypertension | Benzodioxole-linked piperazine at C-4 | 27 nM (5-HT~2B~) |
Piperazine incorporation at the C-4 position of thieno[3,2-d]pyrimidine scaffolds represents a strategic design element to enhance target affinity and modulate physicochemical properties. The piperazine ring—a six-membered diazacycle—confers conformational flexibility, basicity (pK~a~ ~9.8), and hydrogen bonding capacity via its two nitrogen atoms. When linked to thieno[3,2-d]pyrimidine, it acts as a versatile spacer that orients aromatic or aliphatic pharmacophores into critical binding sub-pockets. For example, in serotonin receptor antagonists like PRX-08066, the piperazine connects the thienopyrimidine core to a 2-benzimidazolyl group, enabling potent 5-HT~2B~ antagonism (K~i~ = 27 nM) relevant for pulmonary hypertension treatment [4]. Commercially available derivatives such as 4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS# 786715-29-5) exemplify this approach, where the pyridinyl-piperazine moiety likely enhances solubility and metal-coordination capacity [2]. Similarly, 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (EVT-3076465) demonstrates how meta-substituted arylpiperazines confer potent kinase inhibitory profiles, attributed to optimal hydrophobic filling of allosteric sites [3]. Quantum mechanical analyses reveal that the piperazine’s chair-boat transitions facilitate adaptive binding to protein targets, while N-alkylation (e.g., with 2-fluoroethyl groups) fine-tunes basicity, membrane permeability, and P-glycoprotein efflux susceptibility—critical parameters for central nervous system penetration or reducing systemic clearance [3] .
The strategic introduction of fluorine atoms and fluorinated groups—particularly 2-fluoroethyl—into heterocyclic pharmacophores addresses pervasive challenges in drug development: poor metabolic stability, limited membrane permeability, and suboptimal target residence times. Fluorine’s high electronegativity (χ = 3.98) and small atomic radius (van der Waals radius ~1.47 Å) allow it to act as a bioisostere for hydrogen or hydroxyl groups while profoundly altering electronic, lipophilic, and steric parameters. Specifically, the 2-fluoroethyl moiety (–CH~2~CH~2~F) attached to piperazine nitrogens in thieno[3,2-d]pyrimidine derivatives leverages three key effects:
Comparative studies of piperazinyl-thieno[3,2-d]pyrimidines demonstrate that 2-fluoroethyl substitution at the piperazine N'-position significantly improves microsomal stability (e.g., 75% remaining after 30 min vs. <20% for non-fluorinated analogs) and oral bioavailability in rodent models. This occurs without compromising aqueous solubility, as the fluorinated alkyl chain avoids extreme hydrophobicity. Molecular modeling of 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine suggests the fluorine atom participates in favorable intramolecular interactions with the electron-deficient thienopyrimidine ring, potentially pre-organizing the molecule for target binding [3] [8].
Table 2: Impact of Fluorinated Moieties on Pharmacokinetic Parameters of Piperazinyl-Thienopyrimidines
Piperazine N-Substituent | log D~7.4~ | Microsomal Stability (% Remaining) | Caco-2 Permeability (×10~-6~ cm/s) | Oral Bioavailability (F%, Rat) |
---|---|---|---|---|
Unsubstituted (H) | 1.2 | 18% | 15.3 | 12% |
Methyl (–CH~3~) | 1.5 | 32% | 18.7 | 25% |
2-Hydroxyethyl (–CH~2~CH~2~OH) | 1.1 | 41% | 12.5 | 30% |
2-Fluoroethyl (–CH~2~CH~2~F) | 1.8 | 75% | 22.9 | 65% |
Trifluoroethyl (–CH~2~CF~3~) | 2.4 | 88% | 8.2 | 48% |
The integration of a 2-fluoroethylpiperazine tail into the thieno[3,2-d]pyrimidine scaffold thus represents a rational design strategy to achieve synergistic optimization of target engagement and drug-like properties. This approach exemplifies broader trends in medicinal chemistry where fluorinated groups serve as "pharmacokinetic swords," overcoming bioavailability barriers while maintaining or enhancing pharmacodynamic efficacy [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1